
2,5,8,11-Tetraoxatridecan-13-oyl chloride
Übersicht
Beschreibung
2,5,8,11-Tetraoxatridecan-13-oyl chloride is a useful research compound. Its molecular formula is C9H17ClO5 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ionic Liquids and Solvent Polarities
2,5,8,11-Tetraoxatridecan-13-oate (TOTO) is instrumental in the formation of room-temperature ionic liquids (RTILs) with tetraalkylammonium ions. These ionic liquids exhibit low viscosities and high conductivities, proving more effective than their alkali counterparts. The polarity of these liquids is significantly influenced by the TOTO anion, making them useful in various chemical processes and studies (Klein, Zech, Maurer, Kellermeier, & Kunz, 2011).
Lipid Peroxidation Studies
In a study focusing on lipid peroxidation, 13-Hydroperoxyoctadeca-9,11,15-trienoic acid reacted with various compounds, leading to the formation of different products, including isomeric epoxyaryl ethers. This process, involving an intermediate alkoxyl radical, is a critical step in lipid peroxidation, an important area in biochemistry and medicine (Wilcox & Marnett, 1993).
Bacterial Respiration Visualization
A study utilized the redox dye 5-cyano-2,3-ditolyl tetrazolium chloride (CTC) for direct visualization of respiring bacteria in environmental samples. This highlights the application of such compounds in microbiological research, aiding in the study of bacterial activity and environmental microbiology (Rodriguez, Phipps, Ishiguro, & Ridgway, 1992).
Porphyrin Functionalization in Nanotechnology
2,5,8,11-Tetraoxatridecan-13-oate derivatives have been used to synthesize porphyrin monomers and oligomers, which were then mixed with single-walled carbon nanotubes to create hybrid materials. This indicates the role of such compounds in developing advanced materials for various nanotechnology applications (Öztürk Ürüt, Karakaş, & Maity, 2015).
Sensor Development
The compound has been used in the development of poly(vinyl chloride)-based sensors for magnesium, indicating its application in analytical chemistry for the detection and measurement of specific ions in various samples (Baniwal, Chandra, Panwar, & Singh, 1999).
Sulfur Monoxide Formation Studies
Research has shown that certain compounds, when treated with specific reagents, produce sulfur monoxide, a significant component in various chemical reactions. This highlights the compound's role in detailed chemical synthesis and reaction studies (Abu-Yousef & Harpp, 1997).
Eigenschaften
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO5/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFVQTISUBPKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


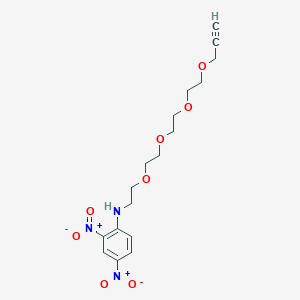

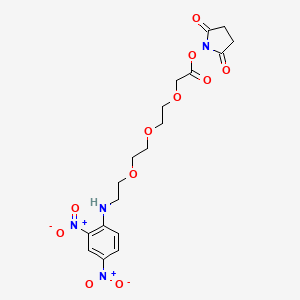
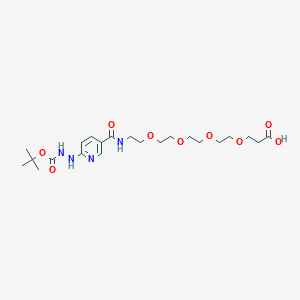

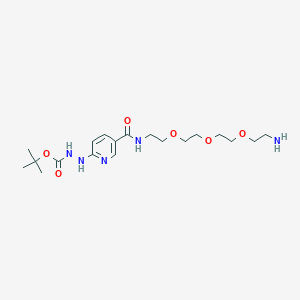

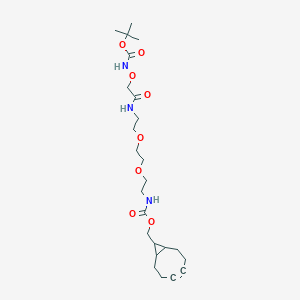
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114820.png)
![tert-butyl N-[2-[2-[2-[2-[[(1S,4Z)-cyclooct-4-en-1-yl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate](/img/structure/B8114825.png)
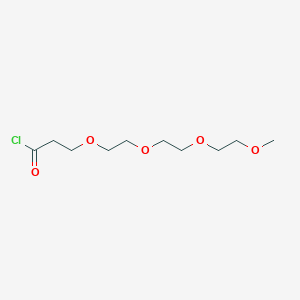
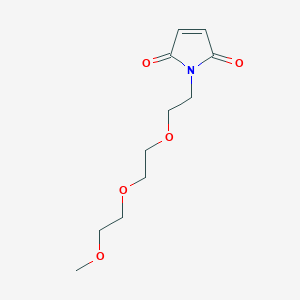
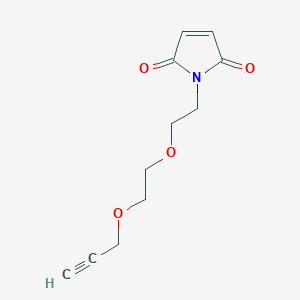
![1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-](/img/structure/B8114863.png)
